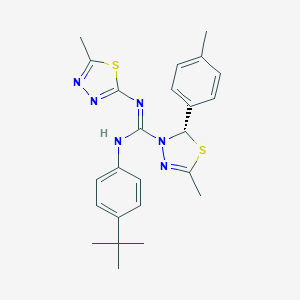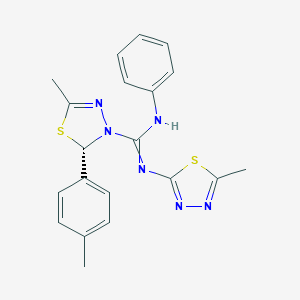
methyl 6-phenacylsulfanylpyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 6-phenacylsulfanylpyridine-2-carboxylate is a chemical compound that belongs to the class of pyridinecarboxylates. This compound is characterized by the presence of a pyridine ring substituted with a carboxylate group and a sulfanyl group attached to a phenylethyl moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-phenacylsulfanylpyridine-2-carboxylate typically involves multicomponent reactions. One common method is the reaction of phenylglyoxal hydrate with 1,3-dimethylbarbituric acid and 4-hydroxy-6-methyl-2H-pyran-2-one . This reaction is carried out under specific conditions to ensure the formation of the desired product. The structure of the synthesized compound is confirmed using various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Industrial Production Methods
the principles of green chemistry, such as multicomponent reactions and tandem processes, are often employed to enhance efficiency, reduce waste, and achieve high atom economy .
Análisis De Reacciones Químicas
Types of Reactions
methyl 6-phenacylsulfanylpyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring and the phenylethyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
methyl 6-phenacylsulfanylpyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of methyl 6-phenacylsulfanylpyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may inhibit ribosome function by binding to the 30S subunit of bacterial ribosomes, thereby inhibiting protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyridinecarboxylates and sulfanyl-substituted pyridines. Examples include:
Uniqueness
methyl 6-phenacylsulfanylpyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C15H13NO3S |
|---|---|
Peso molecular |
287.3 g/mol |
Nombre IUPAC |
methyl 6-phenacylsulfanylpyridine-2-carboxylate |
InChI |
InChI=1S/C15H13NO3S/c1-19-15(18)12-8-5-9-14(16-12)20-10-13(17)11-6-3-2-4-7-11/h2-9H,10H2,1H3 |
Clave InChI |
VVSOFTWYUKMGMQ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=NC(=CC=C1)SCC(=O)C2=CC=CC=C2 |
SMILES canónico |
COC(=O)C1=NC(=CC=C1)SCC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Bromo-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B215030.png)
![3-chloro-12H-[1]benzothieno[2,3-a]carbazole](/img/structure/B215031.png)





![(E)-1-imidazol-1-yl-1-[(2S)-5-methyl-2-(4-methylphenyl)-2H-1,3,4-thiadiazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)methanimine](/img/structure/B215039.png)

